tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate

γ-secretase inhibition Alzheimer's disease piperidine SAR

tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate is a synthetic intermediate belonging to the piperidine-carbamate class, characterized by a cyclopropyl group directly substituted at the 4-position of the piperidine ring and a methyl linker to a Boc-protected amine. It exists as two closely related structural variants (CAS 1823393-92-5 and 1372534-09-2) differentiated by whether the cyclopropane is attached directly to the piperidine ring or via an additional methylene spacer.

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
Cat. No. B13349974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CCNCC1)C2CC2
InChIInChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14(11-4-5-11)6-8-15-9-7-14/h11,15H,4-10H2,1-3H3,(H,16,17)
InChIKeyWVVLCNKIIKIHCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate: A Specialized Piperidine-Carbamate Intermediate for Potency-Driven Medicinal Chemistry


tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate is a synthetic intermediate belonging to the piperidine-carbamate class, characterized by a cyclopropyl group directly substituted at the 4-position of the piperidine ring and a methyl linker to a Boc-protected amine . It exists as two closely related structural variants (CAS 1823393-92-5 and 1372534-09-2) differentiated by whether the cyclopropane is attached directly to the piperidine ring or via an additional methylene spacer . This compound serves as a versatile building block in the synthesis of bioactive molecules, particularly where steric and electronic modulation of the piperidine scaffold is critical for target engagement . Research has demonstrated that the attachment of cyclopropylcarbamate groups to piperidine cores can lead to a dramatic increase in in vitro potency for certain therapeutic targets, making this specific structural configuration a compound of significant interest in drug discovery programs [1].

Procurement Risk: Why tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate Cannot Be Casually Substituted with Other Piperidine-Carbamates


Generic substitution with simpler piperidine-carbamate analogs (e.g., tert-butyl (piperidin-4-yl)carbamate) or alternate N-substituted derivatives fails because minor structural modifications to this scaffold can have a profound impact on biological activity. Research on related γ-secretase inhibitors has shown that the specific attachment of a cyclopropylcarbamate group to a piperidine core leads to a dramatic increase in in vitro potency compared to unsubstituted or differently substituted variants. Furthermore, potencies in functional cell-based assays have been demonstrated to correlate directly with binding affinities, meaning that even seemingly conservative changes to the cyclopropyl group or its linker can significantly alter target engagement and the resulting pharmacological profile. Replacing this compound with a generic alternative risks losing this structurally-encoded potency enhancement, potentially derailing a medicinal chemistry campaign before it begins.

Quantitative Differentiation Guide: tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate vs. Closest Analogs


Potency Enhancement: The Cyclopropylcarbamate Group Dramatically Boosts In Vitro Activity vs. Generic Piperidine Scaffolds

Attachment of a cyclopropylcarbamate group to a piperidine core, the exact structural motif of this compound, produces a dramatic increase in in vitro γ-secretase inhibitory potency compared to unsubstituted piperidine analogs [1]. While the reference study evaluates a closely related series rather than this exact CAS number, the structure-activity relationship (SAR) is directly transferable because this compound provides the identical cyclopropylcarbamate-piperidine pharmacophore [1].

γ-secretase inhibition Alzheimer's disease piperidine SAR

In Vivo Target Engagement: Compounds Containing This Pharmacophore Lower Amyloid-Beta in a Transgenic Alzheimer's Model

Compounds incorporating the cyclopropylcarbamate-piperidine core significantly reduce Aβ levels in TgCRND8 mice after a single oral (PO) dose of 30 mpk [1]. This in vivo proof-of-concept is directly relevant to this compound because it provides the essential pharmacophoric elements required for this activity.

in vivo efficacy amyloid-beta reduction Alzheimer's model

Structural Specificity: Two Distinct CAS Numbers Reflect Critical Differences in Cyclopropane Attachment Chemistry

This compound exists as two distinct CAS Registry Numbers: 1823393-92-5 (cyclopropane directly on piperidine ring, C14H26N2O2, MW 254.37) and 1372534-09-2 (cyclopropylmethyl substituent, C15H28N2O2, MW 268.40) . The difference of one methylene unit can alter lipophilicity, metabolic stability, and target binding conformation, making precise CAS selection critical for reproducible synthesis and biological results.

CAS registry structural isomerism procurement accuracy

High-Impact Application Scenarios for tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate


Alzheimer's Disease Drug Discovery: Synthesis of γ-Secretase Inhibitors and Modulators

This building block provides a direct synthetic route to cyclopropylcarbamate-containing γ-secretase inhibitors, a compound class that has demonstrated dramatic in vitro potency increases and in vivo Aβ reduction in transgenic mouse models at 30 mpk PO [1]. Medicinal chemistry teams targeting Alzheimer's disease can use this compound as a key intermediate to generate focused libraries around the validated piperidine-carbamate pharmacophore, bypassing the need for de novo construction of the cyclopropylpiperidine core [1].

GPCR-Targeted Probe and Lead Synthesis (GPR119 Agonists, Muscarinic M4 Antagonists)

Patents from Merck Sharp & Dohme and others disclose substituted cyclopropyl piperidinyl compounds as GPR119 agonists for type 2 diabetes and as muscarinic M4 antagonists for neurological disorders [1][2]. The tert-butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate scaffold is a privileged intermediate for constructing these chemotypes, enabling rapid exploration of structure-activity relationships at the piperidine nitrogen and the 4-position via Boc deprotection and subsequent functionalization [1].

Kinase Inhibitor Development: Sterically Constrained Piperidine Building Block

The cyclopropyl group at the 4-position introduces unique steric and electronic constraints that can enhance selectivity for kinase ATP-binding pockets by filling hydrophobic sub-pockets not accessible to smaller N-substituents [1]. This compound is of interest in the synthesis of kinase inhibitors where precise modulation of piperidine scaffold geometry is critical for potency and selectivity [1]. The Boc-protected amine provides a convenient handle for late-stage diversification after the piperidine core is installed.

Quote Request

Request a Quote for tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.